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Compound of Interest

Compound Name: 4-Pentyloxyphenylboronic acid

Cat. No.: B116131

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectral data for 4-
pentyloxyphenylboronic acid, a valuable building block in organic synthesis, particularly in
the development of novel therapeutics and functional materials. This document outlines the
expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Detailed, generalized experimental protocols for acquiring such spectra are also provided.

Core Data Presentation

While a complete, experimentally verified spectral dataset for 4-pentyloxyphenylboronic acid
(CAS No. 146449-90-3) is not consistently available across public databases, this section
presents the expected spectral data based on the analysis of its chemical structure and

comparison with analogous compounds.
Molecular Structure:

Table 1: Expected 'H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Ar-H (ortho to -
~7.7-7.8 Doublet (d) 2H

B(OH)z2)

Ar-H (ortho to -O-
~6.9-7.0 Doublet (d) 2H

CsHi1)
~4.8-5.5 Broad Singlet (br s) 2H B(OH)2
~4.0 Triplet (t) 2H -O-CHa-
~1.7-1.8 Multiplet (m) 2H -O-CH2-CH2-
~1.3-1.5 Multiplet (m) 4H -CH2-CH2-CHs
~0.9 Triplet (t) 3H -CHs

Table 2: Expected 13C NMR Spectral Data

Chemical Shift (8) ppm Assighment
~162 Ar-C-O
~136 Ar-C-H (ortho to -B(OH)2)

~128 (broad)

Ar-C-B(OH)2

~114 Ar-C-H (ortho to -O-CsH11)
~68 -O-CHz2-
~29 -O-CH2-CHa2-
~28 -CH2-CH2-CHs
~22 -CH2-CHs
~14 -CHs
Table 3: Expected IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (boronic acid,

3500-3200 Broad, Strong o

often dimeric)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Strong Aliphatic C-H stretch
~1610, ~1510 Medium-Strong Aromatic C=C stretch
~1350 Strong B-O stretch

Asymmetric C-O-C stretch
~1250 Strong

(aryl ether)

) Symmetric C-O-C stretch (aryl

~1030 Medium

ether)

Table 4: Predicted Mass Spectrometry Data

The following are predicted mass-to-charge ratios (m/z) for various adducts of 4-
pentyloxyphenylboronic acid (C11H17BOs, Exact Mass: 208.1271).[1]

Adduct Predicted m/z
[M+H]* 209.13436
[M+Na]* 231.11630
[M-H]~ 207.11980
[M]* 208.12653
[M+H-H20]* 191.12434

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented
above. These are generalized protocols and may require optimization based on the specific
instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-pentyloxyphenylboronic acid in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-d4). Ensure
the sample is fully dissolved.

e 1H NMR Acquisition:
o Instrument: 400 MHz or higher field NMR spectrometer.
o Solvent: DMSO-de (or other as prepared).
o Temperature: 298 K.
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").
o Number of Scans: 16 to 64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: -2 to 12 ppm.

o Referencing: The residual solvent peak (e.g., DMSO-ds at & ~2.50 ppm) is used as an
internal standard.

e 13C NMR Acquisition:
o Instrument: 100 MHz or higher field NMR spectrometer.
o Solvent: DMSO-de (or other as prepared).
o Temperature: 298 K.
o Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30).
o Number of Scans: 1024 or more, as **C has low natural abundance.

o Relaxation Delay: 2-5 seconds.
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o Spectral Width: 0-200 ppm.

o Referencing: The solvent peak (e.g., DMSO-ds at d ~39.52 ppm) is used as an internal
standard.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 4-
pentyloxyphenylboronic acid powder directly onto the ATR crystal. Apply pressure using
the instrument's pressure arm to ensure good contact between the sample and the crystal.

e IR Spectrum Acquisition:

o Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR
accessory.

o Mode: Transmittance or Absorbance.
o Spectral Range: 4000-400 cm™1,

o Resolution: 4 cm™1,

o Number of Scans: 16-32.

o Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 4-pentyloxyphenylboronic acid
(approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of
these with water. A small amount of formic acid or ammonium acetate may be added to
promote ionization.

e Mass Spectrum Acquisition (Electrospray lonization - ESI):

o Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
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[e]

lonization Mode: Positive or negative ion mode.

o Infusion: The sample solution can be directly infused into the mass spectrometer or
introduced via a liquid chromatography (LC) system.

o Mass Range: m/z 50-500.
o Capillary Voltage: 3-4 kV.
o Source Temperature: 100-150 °C.

o Data Analysis: Analyze the resulting spectrum for the molecular ion peak and any
characteristic fragment ions.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized chemical compound like 4-pentyloxyphenylboronic acid.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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